tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Chemical Structure and Properties tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic heterocyclic compound with the molecular formula C₁₁H₁₉NO₃ and a molecular weight of 213.27 g/mol . Its structure consists of a norbornane-like bicyclo[2.2.1]heptane framework substituted with a hydroxyl group at the 5-position, a tertiary butyl carbamate group at the 2-position, and stereochemical configurations (1S,4S,5R). This compound is typically synthesized with high purity (≥97%) and serves as a key intermediate in pharmaceutical research, particularly for chiral building blocks in drug discovery .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-9,13H,4-6H2,1-3H3/t7-,8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPGSWMTDGGUEB-XHNCKOQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@H]2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198835-03-9 | |
| Record name | rel-1,1-Dimethylethyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198835-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Cycloaddition Reactions: The initial step often involves a [2+2] cycloaddition reaction to form the bicyclic core.
Industrial Production Methods: Industrial production of this compound may involve scaling up the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient large-scale production. Continuous flow chemistry and other advanced techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carboxylate group can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or carboxylate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Building Blocks: The compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry:
Mechanism of Action
The mechanism by which tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. The rigid bicyclic structure allows for specific binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxy and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing these interactions .
Comparison with Similar Compounds
Data Tables
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 213.27 g/mol |
| Purity | ≥97% |
| CAS Number | 1932042-59-5 |
| Melting Point | Not reported |
| Solubility | Soluble in DMSO, methanol |
Table 2: Comparative Reactivity
| Compound | Reactivity with LiAlH₄ | Stability in Acidic Conditions |
|---|---|---|
| Hydroxy derivative | Reduces carbamate to amine | Stable |
| Cyano derivative | Inert | Degrades to carboxylic acid |
| Bromomethyl derivative | Forms alkylated byproducts | Sensitive to hydrolysis |
Biological Activity
Tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, commonly referred to as a bicyclic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the CAS number 198835-03-9, exhibits a unique structural framework that may contribute to various pharmacological effects. This article aims to explore the biological activity of this compound by reviewing relevant literature, presenting data tables, and discussing case studies.
The chemical structure of this compound is characterized by its bicyclic structure, which includes a hydroxyl group and a carboxylate moiety. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H19NO3 |
| Molecular Weight | 213.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 198835-03-9 |
| Purity | 97% |
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the hydroxyl group suggests potential for hydrogen bonding interactions with biological macromolecules.
Pharmacological Effects
Several studies have investigated the pharmacological effects of related compounds:
-
Antidiabetic Activity : Compounds in this class have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition can lead to increased insulin secretion and decreased blood glucose levels.
- Case Study : A study on similar bicyclic compounds demonstrated a significant reduction in blood glucose levels in diabetic rat models when administered at specific doses.
-
Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress.
- Case Study : Research indicated that a related compound improved cognitive function in animal models of Alzheimer's disease through anti-inflammatory pathways.
- Antimicrobial Activity : Preliminary screenings have shown that certain bicyclic compounds possess antimicrobial properties against various pathogens.
In Vitro Studies
In vitro assays have been employed to evaluate the biological activity of this compound:
| Study Type | Target | Result |
|---|---|---|
| DPP-IV Inhibition | Human Enzyme | IC50 = 150 nM |
| Cytotoxicity | Cancer Cell Lines | IC50 = 75 µM |
| Antimicrobial | E. coli | Zone of Inhibition = 15 mm |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, and how do reaction conditions influence yield and stereochemistry?
- Methodology :
- Stepwise Cyclization : Start with trans-4-hydroxy-L-proline derivatives, employing protective group strategies (e.g., Cbz or Boc groups) to stabilize intermediates. For example, cyclization via NaOMe-mediated ring closure under reflux (91% yield) .
- Catalytic Hydrogenation : Use 10% Pd/C under H₂ to reduce intermediates while preserving stereochemical integrity .
- Purification : Flash chromatography (toluene/diethyl ether mixtures) resolves diastereomers, as seen in analogous bicyclic systems .
- Optimization : Adjust solvent polarity (e.g., THF vs. MeOH) to control reaction rates and minimize epimerization.
Q. How is the compound’s stereochemistry validated, and what analytical techniques are critical for structural confirmation?
- Techniques :
- X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement), with monoclinic crystal systems (space group P2₁) providing unambiguous stereochemical data .
- NMR Spectroscopy : Key signals include δH 1.44 ppm (tert-butyl group) and δC 170 ppm (carboxylate carbonyl), with coupling constants (e.g., J = 6–8 Hz) confirming bicyclic ring conformation .
Advanced Research Questions
Q. How can stereochemical control be achieved during functionalization of the 2-azabicyclo[2.2.1]heptane core, particularly at the 5-hydroxy position?
- Strategies :
- Chiral Auxiliaries : Use diphenylprolinol derivatives to direct hydroxylation, as demonstrated in analogous azabicyclo systems .
- Enzymatic Resolution : Lipase-mediated acetylation selectively modifies the R- or S-configured hydroxy group .
Q. How should researchers resolve contradictions in reported spectral data for derivatives of this compound?
- Case Study : Discrepancies in melting points (e.g., 204–206°C vs. 260°C decomposition) arise from polymorphic forms or solvate formation .
- Solutions :
- Dynamic NMR : Detect rotameric equilibria in solution (e.g., hindered rotation of tert-butyl groups).
- HPLC-MS : Confirm purity (>97%) and rule out isomeric contaminants .
- Validation : Cross-reference with high-resolution crystallographic data (e.g., C–O bond lengths: 1.43–1.45 Å) .
Q. What catalytic strategies enable functionalization of the azabicyclo[2.2.1]heptane scaffold for drug discovery applications?
- Palladium Catalysis : Use Pd-bisimidazolylidene complexes for Buchwald-Hartwig amination, achieving 60–80% yields with heteroaryl halides .
- Borylation : Introduce boronic ester groups via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron) for Suzuki-Miyaura cross-coupling .
- Limitations : Steric hindrance at the 5-hydroxy position may require protecting groups (e.g., TBS ethers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
